Suffruticosol D, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suffruticosol D, cis- is a naturally occurring oligostilbene isolated from the seeds of Paeonia suffruticosa. This compound has garnered significant attention due to its diverse biological activities, including cytotoxic, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Suffruticosol D, cis- can be isolated from the seeds of Paeonia suffruticosa using chromatographic techniques. The seeds are first extracted with solvents such as methanol or ethanol. The extract is then subjected to various chromatographic methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to isolate and identify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Suffruticosol D, cis-. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application .
Chemical Reactions Analysis
Types of Reactions: Suffruticosol D, cis- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Suffruticosol D, cis- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and properties of oligostilbenes.
Biology: Investigated for its cytotoxic effects on various cancer cell lines, including lung, breast, and osteosarcoma cells
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell motility
Mechanism of Action
Suffruticosol D, cis- exerts its effects through several mechanisms:
Oxidative Stress: Induces oxidative stress in cancer cells, leading to cell death.
Apoptosis: Stimulates programmed cell death by decreasing mitochondrial membrane potential and activating caspases.
Inhibition of Cell Motility: Blocks the NF-κB pathway, reducing the ability of cancer cells to move and invade other tissues
Comparison with Similar Compounds
Suffruticosol D, cis- is part of a group of oligostilbenes that includes several similar compounds:
Trans-suffruticosol D: More potent than cis-suffruticosol D in terms of cytotoxicity against cancer cells
Cis-gnetin H: Another oligostilbene with similar biological activities but different structural features
Trans-resveratrol: A well-known stilbene with antioxidant and anticancer properties, but less potent than suffruticosol D, cis- in some assays
Properties
CAS No. |
1261292-12-9 |
---|---|
Molecular Formula |
C42H32O9 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
5-[(2R,3R,5R,6S)-3-(3,5-dihydroxyphenyl)-2,6-bis(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O9/c43-27-8-1-22(2-9-27)3-14-34-39-35(50-41(23-4-10-28(44)11-5-23)37(39)25-15-30(46)19-31(47)16-25)21-36-40(34)38(26-17-32(48)20-33(49)18-26)42(51-36)24-6-12-29(45)13-7-24/h1-21,37-38,41-49H/b14-3-/t37-,38-,41-,42+/m1/s1 |
InChI Key |
PHIHHTIYURVLDB-MXZGOMGRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=C3[C@H]([C@@H](OC3=CC4=C2[C@H]([C@H](O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC4=C2C(C(O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.